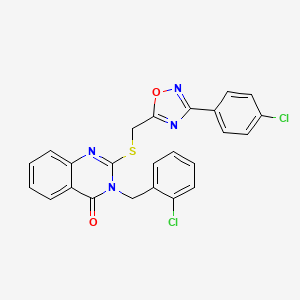

![molecular formula C6H4N4O3 B2953062 4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid CAS No. 1211494-01-7](/img/structure/B2953062.png)

4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid” is a complex organic compound. It belongs to the class of compounds known as pyrazolotriazines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a triazine ring .

Synthesis Analysis

There are several methods for the synthesis of pyrazolotriazine derivatives. One approach involves the borohydride reduction of 1-R-4-oxo-1,4-dihydro derivatives and Vilsmeier formylation of 3-tert-butyl-8-methylpyrazolo[5,1-c][1,2,4]triazine . Another method involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The compound contains a pyrazole ring fused to a triazine ring, which is part of a larger pyrazolotriazine structure .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve various catalysts and reaction conditions. For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles involves a sequential opening/closing cascade reaction .Applications De Recherche Scientifique

Antitumor and Antimicrobial Activities

- Novel N-arylpyrazole-containing enaminones were synthesized, leading to the development of compounds with cytotoxic effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), demonstrating comparable inhibition effects to 5-fluorouracil. Additionally, some compounds exhibited antimicrobial activity, underscoring their potential in medicinal chemistry and drug development (Riyadh, 2011).

Synthesis of Analogous Compounds

- Research on the synthesis of 4-hydroxypyrazolo[3,4-d]-v-triazine, a structural analog of hypoxanthine and an aza analog of allopurinol, illustrates the compound's relevance in exploring new therapeutic avenues (Cheng, Robins, Cheng, & Lin, 1968).

- Development of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines through new synthesis approaches offers insights into the chemical versatility and potential applications of these compounds in various fields (Mironovich, Ivanov, & Kolotyrkina, 2020).

Antifungal and Antioxidant Properties

- Synthesized compounds containing the pyrazolo[1,5-a][1,3,5]triazine structure were screened for their anticancer activity against various cancer cell lines, with some showing moderate anti-proliferation potential. Additionally, these compounds exhibited significant antioxidant capacity, highlighting their potential as therapeutic agents (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).

Synthesis and Photolysis Studies

- The synthesis and photolysis of 3-tert-butyl-4-oxy(mercapto)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines revealed antimicrobial and antifungal activities, showcasing the importance of these compounds in developing new antimicrobial agents (Ivanov, Lyssenko, & Traven, 2020).

Orientations Futures

The future directions for research on “4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid” could involve further exploration of its synthesis, properties, and potential applications. For instance, similar compounds have been studied for their potential as TRK inhibitors, which could be a promising area for future research .

Propriétés

IUPAC Name |

4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c11-5-4(6(12)13)9-8-3-1-2-7-10(3)5/h1-2,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNRPIPNGDLAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNN2C1=NN=C(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)

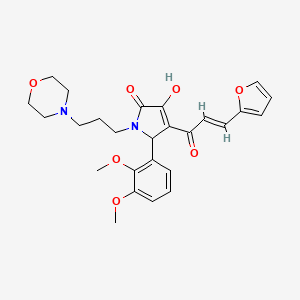

![2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)

![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide](/img/structure/B2952987.png)

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2952991.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2952993.png)

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)

![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)

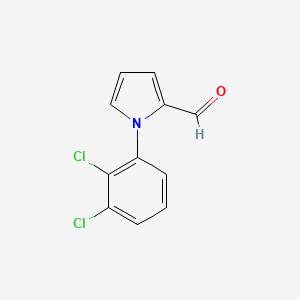

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/no-structure.png)